Bergaptol-O-glucopyranoside
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Bergaptol-O-glucopyranoside often involves glycosidation reactions or modifications of existing glucopyranosides. For instance, glucopyranoside-incorporated N-heterocyclic carbene complexes of silver(I) and palladium(II) have been synthesized, showcasing the diverse synthetic approaches to glucopyranoside derivatives (Yang et al., 2010).
Molecular Structure Analysis
Molecular dynamics simulations and structural studies provide insight into the behavior and structure of glucopyranoside derivatives in solution. For example, the structural study of 2,3,4,6-tetra(O-vinyl) methyl-α-d-glucopyranoside revealed the preferred conformations of vinyloxy groups attached to the glucopyranoside framework, indicating the stereochemical complexity of these compounds (Trofimov et al., 2006).
Chemical Reactions and Properties
The reactivity and chemical properties of Bergaptol-O-glucopyranoside derivatives are influenced by their functional groups and molecular structure. Computational studies have explored the substrate specificity and interaction between bergaptol and bergaptol O-methyltransferase, highlighting the enzyme's narrow substrate specificity and the structural basis for its interaction with bergaptol derivatives (Han et al., 2006).
Scientific Research Applications
Chemical Composition and Isolation : Bergaptol-O-glucopyranoside has been isolated from various plant species, contributing to the understanding of their chemical composition. For instance, in Glehnia littoralis, it was identified along with other compounds like cirtrusin A and adenosine, highlighting its presence in plant chemistry (Zhao & Yuan, 2007). Similar isolation studies have been conducted on Dorstenia elliptica (Abegaz et al., 2004), and Notopterygium forbesii (Gu et al., 1990).
Pharmacological Properties : The compound exhibits various biological activities. For instance, a study highlighted its potential anti-cancer and apoptotic effects in human breast cancer cells (Ge et al., 2016). Another study demonstrated its role in alleviating neuroinflammation and cognitive impairment, suggesting potential neuroprotective properties (Wu et al., 2022).
Absorption and Transport : The absorption characteristics of Bergaptol-O-glucopyranoside were studied using a Caco-2 cell monolayer model, providing insights into its intestinal absorption mechanism (Yang Xiu-wei, 2009), (Yang Xiu-wei, 2011).
Role in Plant Biology : The impact of methyl jasmonate on the accumulation of Bergaptol-O-glucopyranoside in Changium smyrnioides cells was examined, indicating its role in plant response mechanisms (Cai et al., 2017).
Inhibition of Enzyme Activity : Studies have investigated its role in inhibiting enzyme activities, such as α-glucosidase, which is clinically significant in the treatment of Type 2 diabetes mellitus (Şöhretoğlu et al., 2017).
Contribution to Traditional Medicine : Research on the roots of Phlogacanthus curviflorus led to the isolation of various compounds including derivatives of Bergaptol-O-glucopyranoside, enhancing the understanding of traditional herbal medicines (Lai et al., 2009).
properties
IUPAC Name |
4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O9/c18-6-11-13(20)14(21)15(22)17(25-11)26-16-7-1-2-12(19)24-10(7)5-9-8(16)3-4-23-9/h1-5,11,13-15,17-18,20-22H,6H2/t11-,13-,14+,15-,17+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAHFYWRHVOEBA-AQFIFQLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=CC3=C(C=CO3)C(=C21)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00157149 | |
Record name | Bergaptol-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bergaptol-O-glucopyranoside | |
CAS RN |
131623-13-7 | |
Record name | Bergaptol-O-glucopyranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131623137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bergaptol-O-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00157149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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